N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carboxamide group, a pyrazole group, and a thiophene group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole and thiophene rings, followed by the introduction of the dimethylphenyl and naphthalene groups, and finally the formation of the carboxamide group. However, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings, along with the dimethylphenyl and naphthalene groups, would contribute to the overall shape and electronic structure of the molecule.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s hard to provide a detailed chemical reactions analysis. However, the presence of multiple functional groups means that this compound could potentially undergo a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could make it polar and potentially soluble in water, while the presence of the aromatic rings could contribute to its stability.Scientific Research Applications
Molecular Interaction and Binding Studies
N-[2-(2,4-Dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide is explored in molecular interaction and binding studies, especially in relation to cannabinoid receptors. Shim et al. (2002) focused on a related compound's interaction with the CB1 cannabinoid receptor, providing insights into molecular conformation, receptor ligand models, and structure-activity relationships (Shim et al., 2002).
Synthesis and Theoretical Studies
Al-Amiery et al. (2012) discussed the synthesis and theoretical studies of pyranopyrazoles, closely related to the compound . They provided details on molecular orbital calculations, which are critical for understanding the compound's potential applications in scientific research (Al-Amiery et al., 2012).
Anticancer Activity
Research on analogues of the compound has demonstrated potential in anticancer activity. Ahsan (2012) synthesized and evaluated various analogues for their effectiveness against different cancer cell lines, highlighting the potential of these compounds in cancer treatment (Ahsan, 2012).
Asymmetric Synthesis
Bringmann et al. (2003) explored the asymmetric synthesis of a compound closely related to N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide, providing insights into the synthesis processes which are vital for the development and application of these compounds in various research fields (Bringmann et al., 2003).
Antioxidant Evaluation
Gouda (2012) investigated some pyrazolopyridine derivatives, similar in structure to the subject compound, for their antioxidant properties. This study is crucial for understanding the potential use of these compounds in combating oxidative stress-related conditions (Gouda, 2012).
Cytotoxic Activity
Deady et al. (2003) conducted research on carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the compound , testing their cytotoxic properties against various cancer cell lines, further demonstrating the potential of these compounds in cancer research (Deady et al., 2003).
Safety And Hazards
Without specific data, it’s hard to provide detailed information on the safety and hazards of this compound. However, like all chemicals, it should be handled with care to avoid exposure.
Future Directions
The future directions for this compound would likely depend on its intended use and the results of initial testing. If it shows promising activity in a particular area, further studies could be conducted to optimize its structure and improve its activity.
Please note that this is a general analysis based on the structure of the compound and does not take into account any specific data or studies related to this compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15-10-11-22(16(2)12-15)27-23(20-13-31(29,30)14-21(20)26-27)25-24(28)19-9-5-7-17-6-3-4-8-18(17)19/h3-12H,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCOXQLWPVDQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
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